

An In-depth Technical Guide to Dibenzyl 2-fluoromalonate

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Compound of Interest

Compound Name: *Dibenzyl 2-fluoromalonate*

Cat. No.: *B168617*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **Dibenzyl 2-fluoromalonate**, a fluorinated organic compound with potential applications in synthetic chemistry and drug discovery. The document details its physicochemical properties, a detailed experimental protocol for its synthesis, and its spectral characterization.

Core Physicochemical and Spectroscopic Data

The essential quantitative data for **Dibenzyl 2-fluoromalonate** is summarized in the table below, providing a clear reference for its key properties.

Property	Value
Molecular Weight	302.30 g/mol
Molecular Formula	C ₁₇ H ₁₅ FO ₄
CAS Number	133384-81-3
Appearance	Colorless Oil
Yield	89%
¹ H NMR (400 MHz, CDCl ₃)	δ 7.39–7.29 (m, 10H), 5.24 (s, 4H), 5.17 (d, J = 48.4 Hz, 1H)
¹³ C NMR (101 MHz, CDCl ₃)	δ 165.2 (d, J = 22.2 Hz), 134.5, 128.8, 128.7, 128.4, 88.0 (d, J = 202.5 Hz), 68.8
¹⁹ F NMR (376 MHz, CDCl ₃)	δ -193.9 (d, J = 48.4 Hz)
IR (neat)	1755, 1265, 1180, 1055 cm ⁻¹
Mass Spectrometry (HRMS)	Calculated for C ₁₇ H ₁₅ FO ₄ Na [M+Na] ⁺ : 325.0847, Found: 325.0845

Experimental Protocol: Synthesis of Dibenzyl 2-fluoromalonate

This section details the experimental methodology for the synthesis of **Dibenzyl 2-fluoromalonate** via electrophilic fluorination.

Materials:

- Dibenzyl malonate (1c)
- N-Fluoro-N'-(methyl)bis(benzenesulfonimide) (Me-NFSI)
- Titanium(IV) isopropoxide (Ti(OtBu)₄)
- Toluene

- Saturated Sodium Bicarbonate (NaHCO_3) aqueous solution
- Ethyl Acetate (EtOAc)
- Brine
- Sodium Sulfate (Na_2SO_4)

Procedure:[1]

- To a stirred mixture of dibenzyl malonate (142.2 mg, 123 μL , 0.5 mmol) and Me-NFSI (105.6 mg, 0.55 mmol, 1.1 equivalents) in toluene (5.0 mL, 0.1 M), add $\text{Ti}(\text{OtBu})_4$ (20 μL , 0.050 mmol, 10 mol%) under a nitrogen atmosphere.
- Stir the reaction mixture at reflux for 2 hours.
- Cool the reaction mixture to room temperature.
- Quench the reaction with a saturated NaHCO_3 aqueous solution.
- Extract the mixture three times with EtOAc.
- Wash the combined organic layer with brine.
- Dry the organic layer with Na_2SO_4 .
- Concentrate the solution under reduced pressure to yield the crude product.
- Purify the crude product by silica gel column chromatography (eluent: hexane/EtOAc = 10/1) to afford **Dibenzyl 2-fluoromalonate** as a colorless oil (134.5 mg, 89% yield).[1]

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of **Dibenzyl 2-fluoromalonate**.

Synthesis of Dibenzyl 2-fluoromalonate

1. Combine Dibenzyl Malonate, Me-NFSI, and Toluene

2. Add Ti(OtBu)₄ catalyst under Nitrogen

3. Reflux for 2 hours

4. Quench with NaHCO₃ and Extract with EtOAc

5. Dry, Concentrate, and Purify by Chromatography

Dibenzyl 2-fluoromalonate

[Click to download full resolution via product page](#)Synthesis of **Dibenzyl 2-fluoromalonate**

Signaling Pathways and Biological Activity

Currently, there is no publicly available information detailing the specific involvement of **Dibenzyl 2-fluoromalonate** in any signaling pathways or its defined biological activity.

Fluorinated malonates, in general, are recognized as valuable building blocks in the synthesis of pharmaceuticals and agrochemicals due to the unique properties conferred by the fluorine atom. The introduction of fluorine can influence factors such as metabolic stability and binding affinity. Further research is required to elucidate the potential biological roles of **Dibenzyl 2-fluoromalonate**.

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References

- 1. Volume # 2(105), March - April 2016 — "Lewis acid-catalyzed selective mono-fluorination of malonates using Me-NFSI" [notes.fluorine1.ru]
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